molecular formula C10H6BrClN2O2 B6145044 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1155927-76-6

4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B6145044
CAS RN: 1155927-76-6
M. Wt: 301.5
InChI Key:
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Description

4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (4-BPCA) is an organic compound with the chemical formula C9H6BrClN2O2. It is a white solid that is soluble in water, methanol, and ethanol. 4-BPCA is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a model compound for studying the mechanism of action for a variety of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs, hormones, and other molecules. It is also believed to interact with certain receptors, such as the estrogen receptor, to modulate the activity of certain hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid are not fully understood. However, in vitro studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs, hormones, and other molecules. It has also been shown to interact with certain receptors, such as the estrogen receptor, to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and widely available reagent, and it is soluble in a variety of solvents, including water, methanol, and ethanol. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is also toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for research on 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. These include further studies on the mechanism of action, the development of new synthesis methods, and the exploration of new applications, such as in drug design and development. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, as well as its potential toxicity and other safety concerns.

Synthesis Methods

4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid can be synthesized by a variety of methods, including the reaction of 4-bromobenzaldehyde with 4-chlorophenylhydrazine in the presence of a catalyst, such as pyridine or acetic acid. The reaction proceeds in two steps: first, the aldehyde and hydrazine react to form a hydrazone; then, the hydrazone reacts with bromine to form 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures between 0-30°C.

Scientific Research Applications

4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is used in a variety of scientific research applications. It is a useful reagent in organic synthesis and can be used to synthesize a variety of compounds, including drugs, pesticides, and dyes. It is also used as a model compound for studying the mechanism of action for a variety of biochemical and physiological processes, such as the metabolism of drugs, the action of hormones, and the regulation of gene expression.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves the reaction of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole with ethyl chloroformate followed by hydrolysis to yield the desired product.", "Starting Materials": [ "4-bromo-1-(4-chlorophenyl)-1H-pyrazole", "ethyl chloroformate", "sodium hydroxide", "water", "dichloromethane" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1-(4-chlorophenyl)-1H-pyrazole in dichloromethane.", "Step 2: Add ethyl chloroformate to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Add a solution of sodium hydroxide in water to the reaction mixture and stir for 1 hour at room temperature.", "Step 4: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by recrystallization from ethanol." ] }

CAS RN

1155927-76-6

Product Name

4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Molecular Formula

C10H6BrClN2O2

Molecular Weight

301.5

Purity

95

Origin of Product

United States

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